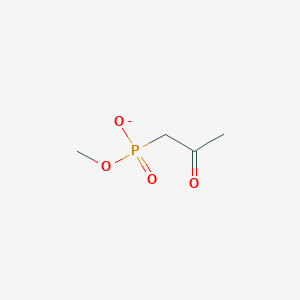

Methyl (2-oxopropyl)phosphonate

Description

Methyl (2-oxopropyl)phosphonate is a β-ketophosphonate ester characterized by a methyl ester group attached to a phosphorus atom and a 2-oxopropyl (acetonyl) substituent. These compounds are critical intermediates in organic synthesis, particularly in the preparation of heterocycles like dihydropyrimidinones and pyridines . This compound is hypothesized to share similar reactivity patterns, serving as a precursor in nucleophilic additions, cyclocondensations, and homologation reactions. Its synthesis likely parallels that of diethyl/dimethyl analogs, involving esterification of the parent phosphonic acid or transesterification of higher esters .

Properties

CAS No. |

52011-39-9 |

|---|---|

Molecular Formula |

C4H8O4P- |

Molecular Weight |

151.08 g/mol |

IUPAC Name |

methoxy(2-oxopropyl)phosphinate |

InChI |

InChI=1S/C4H9O4P/c1-4(5)3-9(6,7)8-2/h3H2,1-2H3,(H,6,7)/p-1 |

InChI Key |

LAAZIZCOBOBXHQ-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)CP(=O)([O-])OC |

Origin of Product |

United States |

Preparation Methods

Purification

Spectroscopic Characterization

- ¹H NMR : Anticipated signals include δ 3.77–3.81 ppm (OCH₃), δ 3.10 ppm (d, J = 22 Hz, P-CH₂), and δ 2.32 ppm (s, COCH₃).

- ³¹P NMR : A singlet near δ 19.8 ppm confirms phosphonate formation.

- IR Spectroscopy : Strong absorption at 1240–1260 cm⁻¹ (P=O) and 1710 cm⁻¹ (C=O).

Challenges and Methodological Optimizations

Byproduct Formation

- Diethyl Diazomethylphosphonate (DAMP) : Generated via competing diazo transfer when using impure NaH. Mitigated by titration-based verification of base purity.

- Aldol Condensation : Observed in diethyl systems during prolonged storage; methyl esters may exhibit similar instability, necessitating storage at −20°C under argon.

Scalability Considerations

- Stirring Efficiency : Overhead stirrers prevent sedimentation of NaH-derived precipitates in large-scale reactions.

- Solvent Recovery : Toluene and THF are recycled via fractional distillation to reduce costs.

Industrial Production Perspectives

While academic protocols emphasize precision, industrial synthesis prioritizes:

Chemical Reactions Analysis

Types of Reactions

Methyl (2-oxopropyl)phosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It participates in substitution reactions, where the phosphonate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Methyl (2-oxopropyl)phosphonate has diverse applications in scientific research:

Biology: It serves as a model compound for studying the behavior of phosphonates in biological systems.

Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl (2-oxopropyl)phosphonate exerts its effects involves its ability to mimic phosphates and carboxylates of biological molecules. This mimicry allows it to inhibit metabolic enzymes by binding to their active sites, thereby interfering with their normal function .

Comparison with Similar Compounds

Key Observations :

- Larger ester groups (e.g., ethyl) increase molecular weight and lipophilicity, enhancing solubility in organic solvents.

- Methyl esters may exhibit faster reaction kinetics due to reduced steric hindrance compared to bulkier analogs .

Reactivity in Organic Reactions

Biginelli Reaction

Diethyl and dithis compound are effective in microwave-assisted Biginelli reactions with aromatic aldehydes and urea derivatives. Yields vary slightly based on the ester group:

Nucleophilic Additions

Non-fluorinated β-ketophosphonates like 2-oxopropylphosphonates undergo chain extensions with diazomethane or Grignard reagents. Diethyl and dimethyl analogs yield γ-ketophosphonates, with steric effects from the ester group influencing diastereoselectivity .

Comparison with Non-Ketophosphonates

Compounds like dimethyl methyl phosphonate (DMMP, a nerve agent simulant) lack the reactive β-keto group, limiting their utility in cyclocondensation reactions. However, DMMP is highly stable and used in extraction studies, achieving ~60% recovery in solvent systems .

Research Findings and Challenges

- Reactivity with Aliphatic Aldehydes : Diethyl and dimethyl analogs show moderate yields (41–43%) in Biginelli reactions with aliphatic aldehydes, suggesting steric/electronic limitations .

- Synthesis Challenges : Coupling methyl phosphonates with amines or acids requires specialized reagents (e.g., DPPA) due to poor solubility of intermediates .

- Safety and Storage : Dithis compound requires refrigeration , while diethyl analogs are stable at room temperature. Methyl esters likely demand similar precautions.

Q & A

Q. What are the standard synthetic methods for preparing Methyl (2-oxopropyl)phosphonate and its derivatives?

this compound and its derivatives are commonly synthesized via the Biginelli reaction , a multicomponent condensation involving β-ketophosphonates, aldehydes, and urea derivatives. Key parameters include:

- Catalyst : 15 mol% Zn(OTf)₂ .

- Conditions : Solvent-free, microwave-assisted heating at 100°C for 2 hours .

- Molar ratios : 1.5 equivalents of benzaldehyde and 2 equivalents of urea .

Derivatives can also be synthesized by substituting aldehydes (e.g., halogenated or nitrobenzaldehydes) or using diethyl (2-oxopropyl)phosphonate instead of dimethyl esters .

Q. What analytical techniques are recommended for characterizing this compound and its reaction products?

Q. What safety precautions are essential when handling this compound in laboratory settings?

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .

- Spill management : Collect using non-sparking tools and dispose in sealed containers .

- Emergency measures : Flush eyes with water for 15+ minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers optimize the Biginelli reaction using this compound to minimize by-product formation?

Byproduct formation (e.g., aldol condensation products) can be mitigated through:

| Parameter | Optimal Value | Impact |

|---|---|---|

| Catalyst loading | 15 mol% Zn(OTf)₂ | Enhances reaction efficiency, reducing side reactions . |

| Solvent | Solvent-free conditions | Eliminates solvent-mediated side reactions (e.g., styryl by-products) . |

| Microwave heating | 100°C for 2 hours | Accelerates reaction kinetics, improving yield (53–81%) . |

| Aldehyde equivalents | 1.5 equiv. benzaldehyde | Balances reactivity to avoid excess aldehyde-driven aldol products . |

Q. How do stereochemical contradictions in enzymatic reactions involving this compound arise, and how can they be resolved?

Discrepancies in stereochemical outcomes (e.g., racemic vs. enantioselective products) may stem from:

Q. How does the choice of phosphonate ester (dimethyl vs. diethyl) impact the synthesis of dihydropyrimidinone derivatives?

- Dimethyl esters : Higher reactivity in microwave-assisted reactions due to lower steric hindrance .

- Diethyl esters : May require longer reaction times but offer better solubility in non-polar solvents .

- Yield trends : Dimethyl derivatives achieve 53–81% yields, while diethyl analogs show slightly reduced efficiency (41–43%) in aliphatic aldehyde reactions .

Q. What mechanistic insights govern the enzymatic reduction of 2-oxopropylphosphonate to 2S-HPP?

- Enzyme involved : Psf3 catalyzes the stereoselective reduction of 2-oxopropylphosphonate to (2S)-HPP .

- Structural analysis : Psf3’s active site accommodates the β-ketophosphonate group, enabling NADPH-dependent hydride transfer .

- Applications : This pathway is critical for biosynthetic studies of phosphonate natural products like fosfomycin .

Tables for Key Data

Q. Table 1: Optimal Biginelli Reaction Conditions

| Component | Parameter | Value | Reference |

|---|---|---|---|

| Catalyst | Zn(OTf)₂ loading | 15 mol% | |

| Temperature | Microwave heating | 100°C | |

| Reaction time | 2 hours | ||

| Solvent | Solvent-free | ||

| Aldehyde equivalents | Benzaldehyde | 1.5 equiv. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.